molecular formula C12H18 B1141316 Cyclododeca-1,5,9-triene CAS No. 706-31-0

Cyclododeca-1,5,9-triene

Cat. No.: B1141316
CAS No.: 706-31-0
M. Wt: 162.27 g/mol
InChI Key: ZOLLIQAKMYWTBR-RYMQXAEESA-N
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Description

Cyclododeca-1,5,9-triene (CDT; C₁₂H₁₈, CAS 4904-61-4) is a cyclic triene with alternating double bonds at positions 1,5,7. It is industrially synthesized via nickel-catalyzed cyclotrimerization of butadiene and serves as a precursor for flame retardants (e.g., hexabromocyclododecane, HBCDD), nylon intermediates, and fragrances . CDT’s physical properties include a boiling point of 240°C, density of 0.84 g/cm³, and logPow (octanol-water partition coefficient) of 5.5, indicating high hydrophobicity . Its reactivity is influenced by the conjugation of three non-conjugated double bonds, enabling isomerization, ozonolysis, and bromination reactions .

Preparation Methods

Trimerization of 1,3-Butadiene

Catalytic Systems

The trimerization of 1,3-butadiene to CDDT requires homogeneous Ziegler-Natta catalysts. Titanium-based systems, particularly TiCl₄ combined with alkylaluminum co-catalysts (e.g., Et₃Al₂Cl₃ or EtAlCl₂), dominate industrial applications. These catalysts activate the butadiene monomer, enabling a [2+2+2] cycloaddition mechanism. For example, TiCl₄/Et₃Al₂Cl₃ achieves CDDT yields of 70–85% at 80°C, with selectivity exceeding 90% under optimized conditions .

Alternative systems include nickel(0) complexes, which exhibit higher activity at lower temperatures (50–70°C) but require phosphine ligands to suppress dimerization. However, ligand-free nickel catalysts favor CDDT formation, albeit with reduced turnover frequencies compared to titanium systems .

Table 1: Comparative Performance of Catalytic Systems

Catalyst SystemTemperature (°C)Pressure (bar)CDDT Yield (%)Selectivity (%)
TiCl₄/Et₃Al₂Cl₃80108592
Ni(0)/PPh₃6057888
TiCl₄/AlCl₃100158290

Reaction Conditions

Optimal trimerization occurs at 50–150°C and 5–50 bar pressure, with higher temperatures accelerating reaction rates but risking thermal degradation. Solvents such as toluene or dichloromethane enhance catalyst stability and monomer solubility. For instance, toluene-mediated reactions at 80°C achieve 90% conversion in 4 hours, whereas solvent-free systems require longer durations (6–8 hours) for comparable yields .

Pressure modulation also influences selectivity. Elevated pressures (10–20 bar) favor CDDT formation by increasing monomer concentration near active sites, whereas low pressures (1–5 bar) promote dimerization. Continuous processes using fixed-bed reactors further improve efficiency by maintaining steady-state conditions and minimizing side reactions .

Solvent Effects

Polar aprotic solvents like tetrahydrofuran (THF) reduce catalyst deactivation by coordinating to metal centers, while nonpolar solvents (e.g., hexane) simplify product separation. A study comparing solvents revealed that dichloromethane increases CDDT selectivity to 94% due to its moderate polarity, which stabilizes transition states without hindering catalyst activity .

Industrial Production Processes

Large-Scale Reactor Designs

Industrial CDDT production employs continuous stirred-tank reactors (CSTRs) or tubular reactors. CSTRs operate at 80–100°C with residence times of 2–4 hours, achieving throughputs of 10–20 metric tons per day. Tubular reactors, however, enable faster heat dissipation and higher pressures (up to 50 bar), reducing byproduct formation by 15–20% compared to batch systems .

Process Optimization

Key optimizations include:

  • Catalyst Recycling : Membrane filtration techniques recover >95% of titanium catalysts, reducing raw material costs.

  • Inert Atmosphere : Reactions conducted under nitrogen or argon minimize oxidation side reactions.

  • Temperature Gradients : Staged heating (50°C → 100°C) in tubular reactors enhances selectivity by sequentially activating monomer insertion and cyclization steps .

Byproduct Formation and Management

Trimerization inevitably produces 5–15% dimers (e.g., cyclooctadiene) and tetramers (e.g., cyclododecatetraene). Distillation separates CDDT (b.p. 237–238°C) from lower-boiling dimers (b.p. 150–160°C) and higher-boiling tetramers (b.p. 290–300°C). Advanced techniques like extractive distillation with N-methylpyrrolidone (NMP) achieve 99.5% CDDT purity .

Recent Advances in Catalytic Trimerization

Recent patent disclosures highlight innovations in catalyst design:

  • Bimetallic Catalysts : Ti-V systems (e.g., TiCl₄-VOCl₃) reduce activation energy by 20%, enabling operation at 60°C.

  • Supported Catalysts : Zeolite-immobilized titanium catalysts enhance recyclability and reduce metal leaching.

  • Green Solvents : Ionic liquids like [BMIM][PF₆] improve reaction rates by 30% while eliminating volatile organic compound (VOC) emissions .

Mechanism of Action

The mechanism of action of cyclododeca-1,5,9-triene involves its reactivity with various chemical agents. For example, in the presence of strong oxidizing agents, it can undergo vigorous reactions to form different products . The compound can also participate in exothermic addition polymerization reactions when exposed to catalysts or initiators . These reactions are facilitated by the compound’s molecular structure, which allows for the formation of multiple bonds and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloocta-1,5-diene (COD)

Structural Differences : COD (C₈H₁₂) is an 8-membered cyclic diene, smaller and less strained than CDT.
Synthesis : COD forms under nickel catalysis with phosphine ligands, contrasting with CDT, which requires ligand-free conditions .
Reactivity :

  • COD undergoes selective hydrogenation to cyclooctane, while CDT’s triene system allows multi-step functionalization (e.g., bromination to HBCDD) .
  • CDT exhibits cis-trans isomerization under light or metal catalysts, yielding 1,2,4-trivinylcyclohexane as a minor photochemical product; COD lacks analogous isomer diversity . Applications: COD is used in organic synthesis and polymer crosslinking, whereas CDT’s larger ring enables macrocyclic derivatives for perfumery and flame retardants .

Hexabromocyclododecane (HBCDD)

Structural Relationship : HBCDD (C₁₂H₁₈Br₆) is a brominated derivative of CDT, produced via stereoselective bromination of CDT isomers .
Key Differences :

Property CDT HBCDD
Stereoisomerism 3–4 geometric isomers 16 possible stereoisomers
Environmental Impact Low persistence Bioaccumulative (logPow 5.5–12.3)
Application Intermediate Flame retardant (75–89% γ-isomer in technical mixtures)

HBCDD’s environmental recalcitrance contrasts with CDT’s high reactivity, limiting CDT’s environmental persistence .

(1E,5E,9E)-1,5,9-Trimethylcyclododeca-1,5,9-triene

Structural Modification : Methyl groups at positions 1,5,9 enhance steric bulk and alter electronic properties compared to unsubstituted CDT.
Synthesis : Produced via trimerization of isoprene, differing from CDT’s butadiene-based synthesis .
Applications :

  • Fragrance ingredient: Epoxidation of trimethyl-CDT yields macrocyclic ketones with woody, amber odors, unlike CDT’s industrial uses .
  • Complexation with metals (e.g., Ru₃(CO)₁₂) forms stable organometallics, whereas CDT forms hydrido-ruthenium complexes with varied stoichiometry .

(5Z,9Z,13Z)-Octadeca-5,9,13-triene

Structural Comparison: A linear triene with cis-configured double bonds, contrasting with CDT’s cyclic, non-conjugated system. Reactivity:

  • Linear trienes undergo polymerization more readily, while CDT’s cyclic structure favors ring-opening ozonolysis to diols (e.g., (4Z,8Z)-12,12-dimethoxydodeca-4,8-dien-1-ol) .

Reaction-Specific Comparisons

Isomerization Reactions

Catalyst CDT Product(s) COD Product(s)
Light Cis-trans isomers + 1,2,4-trivinylcyclohexane (low yield) Not reported
Metal (Ni) Cis-trans isomerization only N/A

Ozonolysis Outcomes

CDT Isomer Product
(1E,5Z,9Z)-CDT (1E,5Z)- or (1E,5E)-diols
(1Z,5Z,9Z)-CDT (1Z,5Z)-diols
(1E,5E,9E)-CDT Aldehydes after oxidative cleavage

Biological Activity

Cyclododeca-1,5,9-triene (CDT) is a cyclic hydrocarbon with significant biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological properties, interactions, and potential uses based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes three double bonds within a twelve-membered carbon ring. Its molecular formula is C12H18C_{12}H_{18} with a molecular weight of approximately 162.27 g/mol . The compound exhibits interesting reactivity patterns due to the presence of these double bonds, which play a crucial role in its biological interactions.

1. Toxicological Studies

Research has indicated that this compound exhibits varying degrees of toxicity depending on the concentration and exposure duration. A study involving rats assessed the acute toxicity of CDT at doses of 0, 100, 300, and 1000 mg/kg/day. The results highlighted a dose-dependent increase in toxicity, with significant adverse effects observed at higher doses .

Dose (mg/kg/day)Observed Effects
0No observable effects
100Mild irritation
300Moderate toxicity
1000Severe toxicity and mortality

2. Mutagenicity and Carcinogenicity

Studies have also explored the mutagenic potential of CDT. Research conducted under controlled conditions indicated that CDT could induce mutations in certain bacterial strains, suggesting a possible mutagenic effect . Furthermore, long-term exposure studies are warranted to evaluate its carcinogenic potential fully.

3. Environmental Impact

The environmental fate of CDT has been evaluated concerning its bioaccumulation and degradation properties. It was found that CDT can persist in the environment and may bioaccumulate in organisms, raising concerns about its ecological impact .

Interaction with Metal Complexes

This compound has been shown to interact with various metal complexes, particularly ruthenium-based compounds. These interactions can lead to the formation of stable complexes that exhibit enhanced catalytic properties for various chemical reactions . For example:

  • Ruthenium Complexes : The interaction of CDT with Ru(CO) complexes resulted in several characterized species that demonstrate potential applications in catalysis .

Case Study 1: Catalytic Applications

In one notable study, this compound was used as a substrate in catalytic reactions involving nickel complexes. The results indicated that CDT could undergo oligomerization under specific conditions to yield valuable products such as linear conjugated dimers .

Case Study 2: Photochemical Reactions

Another investigation focused on the photochemical isomerization of CDT. The study revealed that both light and metal catalysts could promote cis-trans isomerization of the compound, leading to the formation of various products including 1,2,4-trivinylcyclohexane . This finding suggests potential applications in photochemistry and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Cyclododeca-1,5,9-triene (CDDT), and how do reaction conditions influence yield?

CDDT is primarily synthesized via nickel(0)-catalyzed cyclotrimerization of 1,3-butadiene. The absence of phosphine ligands is critical, as their presence diverts the reaction to form cycloocta-1,5-diene instead . Key parameters include temperature (80–120°C), solvent polarity, and catalyst-to-substrate ratios. Optimized conditions yield CDDT with >80% purity, confirmed by GC-MS and NMR .

Parameter Optimal Range Impact on Yield
Temperature100–120°CHigher temps favor trimerization
Catalyst (Ni(0))0.5–1 mol%Excess catalyst reduces selectivity
SolventNon-polar (e.g., hexane)Polar solvents hinder cyclization

Q. How is CDDT detected and quantified in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the standard method, leveraging CDDT’s volatility (bp 240°C) and low water solubility (0.39 mg/L at 25°C). Solid-phase microextraction (SPME) is used for pre-concentration in aqueous matrices, with a detection limit of 0.01 µg/L . Internal standards like deuterated analogs improve accuracy in complex matrices.

Q. What are the known toxicological profiles of CDDT, and how are dermal exposure risks assessed?

CDDT exhibits moderate dermal toxicity (LD₅₀ > 2000 mg/kg in rodents). Standard protocols involve in vitro assays (e.g., 3D skin models) to measure irritation potential and in vivo patch tests for sensitization. Studies indicate prolonged exposure at 500 ppm causes mild erythema in murine models .

Q. What are the primary applications of CDDT in materials science?

CDDT serves as a precursor for conductive polymers and n-doped metal-organic frameworks. For example, nickel complexes of CDDT derivatives show electrical conductivity (~2×10⁻³ S/cm) due to planar aromatic structures enabling electron delocalization .

Advanced Research Questions

Q. How can stereochemical control be achieved during CDDT synthesis to isolate specific isomers?

The stereoselective addition of dihalocarbenes to CDDT (e.g., dibromocarbene) produces cis,trans,trans-1,5,9-cyclododecatriene derivatives. Reaction stereochemistry is governed by orbital symmetry and transition-state stabilization, with dichlorocarbene favoring trans-addition pathways . Computational modeling (DFT) predicts regioselectivity, validated by X-ray crystallography .

Q. What methodological challenges arise in resolving contradictions in CDDT’s environmental persistence data?

Discrepancies in half-life estimates (e.g., 30–150 days in soil) stem from variable logP (5.52) and microbial degradation rates. Advanced approaches include:

  • Isotopic labeling : Track degradation pathways via ¹³C-CDDT.
  • Meta-analysis : Systematically compare studies using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify confounding variables (e.g., pH, organic content) .

Q. How do ligand effects in catalytic systems alter CDDT’s reactivity in oligomerization?

Phosphine ligands inhibit CDDT formation by stabilizing nickel intermediates that favor dimerization (e.g., cycloocta-1,5-diene). Ligand-free systems or weak-field ligands (e.g., ethers) promote trimerization. Kinetic studies reveal a ligand-to-nickel ratio >1 shifts the pathway to vinylcyclohexene .

Q. What computational methods predict CDDT’s physicochemical properties, and how reliable are they?

Molecular dynamics (MD) simulations and COSMO-RS models estimate properties like vapor pressure (0.0602 mmHg at 25°C) and solubility. Density functional theory (DFT) predicts logP within 5% error of experimental values (5.52) .

Q. Methodological Guidance

  • For synthesis : Prioritize ligand-free Ni(0) catalysts in non-polar solvents for high CDDT yields .
  • For environmental analysis : Combine SPME with GC-MS and isotope dilution to mitigate matrix effects .
  • For toxicity studies : Use 3D skin models and longitudinal exposure designs to assess chronic effects .

Properties

CAS No.

706-31-0

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

(1Z,5E,9E)-cyclododeca-1,5,9-triene

InChI

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1-,9-7+,10-8+

InChI Key

ZOLLIQAKMYWTBR-RYMQXAEESA-N

SMILES

C1CC=CCCC=CCCC=C1

Isomeric SMILES

C1/C=C/CC/C=C\CC/C=C/C1

Canonical SMILES

C1CC=CCCC=CCCC=C1

boiling_point

447.8 °F at 760 mmHg (USCG, 1999)
240 °C at 101.3 kPa

Color/Form

Colorless
Liquid

density

0.8925 (USCG, 1999) - Less dense than water;  will float
0.89 at 20 °C/20 °C
Density: 0.84 g/cu cm at 100 °C

flash_point

160 °F (USCG, 1999)
71 °C
88 °C closed cup

melting_point

-0.4 °F (USCG, 1999)
-17 °C

physical_description

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals.
Colorless liquid;  [CAMEO] Very faintly yellow clear liquid;  [MSDSonline]

Synonyms

(1Z,5E,9E)-Cyclododecatriene;  (E,E,Z)-1,5,9-Cyclododecatriene;  (Z,E,E)-1,5,9-Cyclododecatriene;  1-cis-5-trans-9-trans-Cyclododecatriene;  cis,trans,trans-1,5,9-Cyclododecatriene

vapor_pressure

0.08 [mmHg]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar was charged in a dry box with 0.17 g (0.20 mmol) of Ni2 (μ-PPh2)2 (PEt3)3, 10 ml of benzene and then capped. The capped bottle was removed from the dry box and 20.65 g (0.382 mol) of 1,3-butadiene was added. The bottle was heated in an oil bath as the contents were magnetically stirred. The temperature was gradually increased. After about one hour at a temperature of about 80° C. the pressure in the bottle was 93 psig. The absence of any observed pressure drop was taken to indicate that no significant reaction had yet ocurred. After heating for about 30 more minutes the temperature was about 118° C. and the pressure in the bottle about 160 psig. After one hour at this temperature, the pressure had fallen to 143 psig. The reaction mixture was then cooled. After being allowed to set at room temperature over the weekend the reaction mixture was heated to about 120° C. After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig. The reaction mixture was then cooled and an additional 19.23 g (0.356 mol) of 1,3-butadiene was added. The reaction mixture was then reheated to 120° C. After about 2 more hours at 120° C., the pressure again decreased to about 20 psig. The reaction mixture was then again cooled and a further 29.67 g (0.549 mol) of 1,3-butadiene was added. After heating this mixture for about two more hours at 120° C. the pressure dropped to about 38 psig. The reaction was then terminated although the solution still retained its homogeneous dark green appearance. The mixture was then exposed to air to destroy the catalyst and filtered. The filtrate was distilled to afford 28.7 g of 1,5-cyclooctadiene, 5.7 g of 1,5,9-cyclododecatriene, and other products.
[Compound]
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step Two
Quantity
19.23 g
Type
reactant
Reaction Step Three
Quantity
29.67 g
Type
reactant
Reaction Step Four
Name
1,5-cyclooctadiene
Name
1,5,9-cyclododecatriene

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